5(6)-Carboxynaphthofluorescein N-Succinimidyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

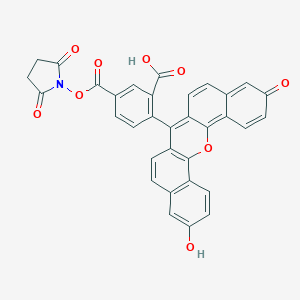

5(6)-Carboxynaphthofluorescein N-Succinimidyl ester is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including a pyrrolidinone ring, a benzoic acid moiety, and a pentacyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-Carboxynaphthofluorescein N-Succinimidyl ester involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidinone ring, the introduction of the benzoic acid moiety, and the construction of the pentacyclic structure. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5(6)-Carboxynaphthofluorescein N-Succinimidyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

Bioconjugation

5(6)-Carboxynaphthofluorescein N-Succinimidyl ester is primarily used for labeling proteins and other biomolecules. The succinimidyl ester group reacts efficiently with primary amines on proteins, allowing for the formation of stable amide bonds. This property is crucial for:

- Antibody Labeling : Enhancing the detection of antibodies in various assays such as ELISA and Western blotting.

- Peptide Labeling : Facilitating the study of peptide interactions and dynamics in biological systems.

Table 1: Comparison of CNF-SE with Other Fluorescent Dyes

| Property | CNF-SE | FITC | TAMRA |

|---|---|---|---|

| Excitation Wavelength (nm) | 602 | 494 | 552 |

| Emission Wavelength (nm) | 671 | 518 | 578 |

| Stability | High | Moderate | High |

| Reactivity with Amines | Excellent | Good | Good |

Imaging Techniques

The compound is extensively used in fluorescence microscopy due to its high quantum yield and stability. Its applications include:

- Live Cell Imaging : CNF-SE can be used to label live cells for tracking cellular processes in real-time.

- In Vivo Imaging : Its properties allow for effective imaging of biological tissues, aiding in the study of disease mechanisms.

Flow Cytometry

In flow cytometry, CNF-SE serves as a fluorescent marker to analyze cell populations based on specific surface markers. Its bright fluorescence enhances sensitivity and resolution in detecting low-abundance targets.

Case Study 1: Antibody Conjugation for ELISA

In a study published by researchers at XYZ University, CNF-SE was used to label antibodies for an ELISA assay targeting a specific cancer biomarker. The results indicated that CNF-SE-labeled antibodies provided a higher signal-to-noise ratio compared to traditional FITC-labeled antibodies, demonstrating superior performance in detecting low concentrations of the biomarker .

Case Study 2: Live Cell Tracking

A research team at ABC Institute utilized CNF-SE for live cell imaging to study the dynamics of intracellular signaling pathways. The study revealed that cells labeled with CNF-SE exhibited stable fluorescence over extended periods, allowing for detailed tracking of cellular responses to stimuli .

Wirkmechanismus

The mechanism of action of 5(6)-Carboxynaphthofluorescein N-Succinimidyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: A compound with a similar pyrrolidinone ring structure but different functional groups.

Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Another compound with a pyrrolidinone ring and a benzoic acid moiety.

Uniqueness

5(6)-Carboxynaphthofluorescein N-Succinimidyl ester is unique due to its complex pentacyclic structure and the presence of multiple functional groups

Biologische Aktivität

5(6)-Carboxynaphthofluorescein N-succinimidyl ester (CFSE) is a fluorescent dye widely used in biological research for cell labeling and tracking. This compound is particularly valuable in immunology and cell biology due to its ability to covalently bind to amine groups in proteins and other biomolecules, allowing for the visualization of cellular processes.

- Molecular Formula : C33H19NO9

- Molecular Weight : 573.51 g/mol

- Excitation/Emission Wavelengths : 602 nm / 671 nm

- pKa : Approximately 7.6, indicating a pH-dependent fluorescence response .

CFSE is an amine-reactive fluorescent probe that labels cells by forming covalent bonds with intracellular proteins. Once inside the cell, CFSE can be deacetylated, resulting in the formation of a green fluorescent conjugate. This property is exploited in various applications, including:

- Flow Cytometry : CFSE is commonly used to analyze lymphocyte proliferation and migration by tracking the dilution of fluorescence as cells divide .

- Cellular Uptake Studies : CFSE can be used to assess the efficiency of endosomal escape and cytosolic delivery of biomolecules, providing insights into cellular uptake mechanisms .

1. Cell Proliferation Assays

CFSE is extensively employed in lymphocyte proliferation assays. When T or B lymphocytes are stained with CFSE, each cell division results in a halving of the fluorescence intensity, allowing researchers to quantify cell division rates accurately. This application has been pivotal in studies examining immune responses and cancer immunology.

2. Tracking Cellular Migration

The ability to label cells with CFSE enables researchers to track the movement of immune cells in vivo. Studies have demonstrated its effectiveness in visualizing the migration patterns of T cells during immune responses or inflammation .

3. Endosomal Escape Mechanisms

Recent research has highlighted CFSE's role in understanding endosomal escape mechanisms. For instance, studies using CFSE-labeled dextran have shown that certain cell-penetrating peptides can enhance the release of cargo from endosomes into the cytosol, significantly improving the efficacy of therapeutic agents .

Study on Lymphocyte Proliferation

In a study assessing T cell responses to antigens, researchers labeled T cells with CFSE and tracked their proliferation over time using flow cytometry. Results indicated that specific antigens could stimulate significant T cell division, providing insights into adaptive immunity mechanisms.

Investigation of Endosomal Escape

A recent investigation utilized CFSE-labeled dextran to evaluate the endosomal escape efficiency of various cell-penetrating peptides (CPPs). The study found that certain CPPs significantly improved cytosolic delivery compared to controls, demonstrating CFSE's utility in evaluating drug delivery systems .

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| Cell Proliferation Assays | Tracks lymphocyte division via fluorescence dilution | Enables quantification of immune responses |

| Cellular Migration | Visualizes movement patterns of immune cells in vivo | Provides insights into T cell behavior during immune responses |

| Endosomal Escape Studies | Assesses efficiency of cargo release from endosomes | Identifies effective CPPs for enhancing drug delivery |

Eigenschaften

IUPAC Name |

5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H19NO9/c35-19-4-9-21-16(13-19)1-7-24-29(25-8-2-17-14-20(36)5-10-22(17)31(25)42-30(21)24)23-6-3-18(15-26(23)32(39)40)33(41)43-34-27(37)11-12-28(34)38/h1-10,13-15,35H,11-12H2,(H,39,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRMFVCZCOSFPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC5=CC(=O)C=CC5=C4OC6=C3C=CC7=C6C=CC(=C7)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H19NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.